molecular formula C6H12ClNO B577078 2-Methylpiperidin-4-one hydrochloride CAS No. 13729-77-6

2-Methylpiperidin-4-one hydrochloride

Cat. No.: B577078
CAS No.: 13729-77-6
M. Wt: 149.618
InChI Key: ACXLFVKOKDSUOU-UHFFFAOYSA-N
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Description

2-Methylpiperidin-4-one hydrochloride is a chemical compound with the molecular formula C6H12ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpiperidin-4-one hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-1,5-diaminopentane with phosgene, followed by hydrochloric acid treatment to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted piperidines, N-oxides, and other derivatives that are useful intermediates in organic synthesis .

Scientific Research Applications

2-Methylpiperidin-4-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylpiperidin-4-one hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting pathways related to neurotransmission and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Piperidin-4-one: A closely related compound with similar chemical properties but without the methyl group.

    2,6-Dimethylpiperidin-4-one: Another derivative with two methyl groups, offering different reactivity and applications.

    4-Piperidone hydrochloride: A simpler analog used in similar synthetic applications.

Uniqueness: 2-Methylpiperidin-4-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

2-methylpiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-5-4-6(8)2-3-7-5;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXLFVKOKDSUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677214
Record name 2-Methylpiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13729-77-6
Record name 2-Methylpiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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